molecular formula C11H15BrClN B2852172 N-[1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride CAS No. 2367002-65-9

N-[1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride

Cat. No.: B2852172
CAS No.: 2367002-65-9
M. Wt: 276.6
InChI Key: DJOGEMWKQVOSMS-UHFFFAOYSA-N
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Description

N-[1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C11H15BrClN and a molecular weight of 276.6 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethylcyclopropanamine moiety, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride typically involves the reaction of 3-bromophenylacetonitrile with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is obtained through multiple purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-[1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various receptors and enzymes, leading to inhibition or activation of specific pathways. The cyclopropanamine moiety may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs .

Properties

IUPAC Name

N-[1-(3-bromophenyl)ethyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOGEMWKQVOSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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